Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-depth Technical Guide to the History and Synthesis of Ethyl Cyanoacrylate
This guide provides a comprehensive exploration of the history, synthesis, and polymerization mechanism of ethyl cyanoacrylate (ECA), the core component of "super glues." Designed for researchers, scientists, and drug development professionals, this document delves into the serendipitous discovery of cyanoacrylates, the foundational chemistry of their synthesis, and the mechanistic principles that govern their remarkable adhesive properties.
Part 1: A History of Serendipity and Rediscovery
The story of ethyl cyanoacrylate is not one of targeted invention, but of accidental discovery and subsequent recognition of its profound potential.
The Accidental Discovery During World War II
In 1942, amidst the urgent demands of World War II, a team of scientists at the B.F. Goodrich Company, led by Dr. Harry Coover, was tasked with developing optically clear plastics for precision gun sights.[1][2][3][4] During their research into a class of chemicals known as cyanoacrylates, they synthesized a formulation that proved frustratingly difficult to work with.[5][6] The substance polymerized almost instantly on contact with moisture, bonding to and ruining lab equipment.[2][5] Because it stuck to everything it touched, the material was deemed unsuitable for the intended application and was promptly abandoned.[2][7][8]
Rediscovery and Commercialization
Nearly a decade later, in 1951, the path of cyanoacrylates was crossed again, once more by Harry Coover.[1][2] Now working for Eastman Kodak in Tennessee, Coover was overseeing a project to develop heat-resistant polymers for jet canopies.[5][6] A member of his research team, Fred Joyner, synthesized ethyl 2-cyanoacrylate and, in an attempt to measure its refractive index, accidentally and permanently bonded two expensive glass prisms together.[2][5]
This time, the material's powerful adhesive properties were not seen as a nuisance but as its defining, commercially valuable feature.[5][9] Coover and his team recognized that, unlike other adhesives of the era, cyanoacrylates required no heat or pressure to form a strong bond.[5][9] After further refinement, the first commercial cyanoacrylate adhesive, named "Eastman #910," was launched in 1958.[1][4][5]
| Milestone | Year | Key Individual(s) / Organization | Significance |
| Initial Discovery | 1942 | Dr. Harry Coover / B.F. Goodrich | Cyanoacrylates were first synthesized but rejected for being too sticky.[1][2] |
| Patent Filed | 1947 | B.F. Goodrich Company | The original patent for cyanoacrylate was filed.[1] |
| Rediscovery | 1951 | Dr. Harry Coover, Fred Joyner / Eastman Kodak | The commercial potential of cyanoacrylates as an adhesive was recognized.[1][2] |
| First Commercial Sale | 1958 | Eastman Kodak | "Eastman #910" is introduced to the market.[1][5] |
| Medical Application | Vietnam War | Field Surgeons | Used as a hemostatic spray to control bleeding in wounded soldiers.[1][5][6] |
| FDA Approval | 1998 | U.S. FDA | 2-octyl cyanoacrylate (Dermabond) approved for medical use in closing wounds.[1] |
Part 2: The Chemistry of Ethyl Cyanoacrylate Synthesis
The industrial production of ethyl cyanoacrylate is a multi-step process centered around a classic organic reaction: the Knoevenagel condensation.[10] The overall process involves the reaction of a cyanoacetate with formaldehyde to form a stable polymer intermediate, which is then thermally "cracked" to yield the highly pure, reactive monomer.[11][12][13]
Core Synthesis: The Knoevenagel Condensation
The synthesis begins with the base-catalyzed condensation of ethyl cyanoacetate and formaldehyde.[11][12] The presence of water in the formaldehyde solution and the exothermic nature of the reaction cause the newly formed monomer to immediately polymerize into a stable oligo-(ethyl 2-cyanoacrylate).[12][13]
The fundamental mechanism proceeds as follows:
-
Enolate Formation: A basic catalyst abstracts an acidic α-hydrogen from ethyl cyanoacetate, forming a resonance-stabilized enolate.[10]
-
Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.[10]
-
Condensation: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the carbon-carbon double bond of the ethyl cyanoacrylate monomer.[10]
Caption: Knoevenagel condensation of ethyl cyanoacetate and formaldehyde.
Industrial Production Workflow
The challenge in producing ECA is that the conditions required for its synthesis (presence of a base and water) are the very same conditions that trigger its rapid polymerization.[13] Therefore, industrial synthesis is a carefully controlled process of polymerization followed by depolymerization.
This protocol is a generalized representation of the industrial process.[13][14][15]
-
Reaction Setup: Ethyl cyanoacetate is charged into a reactor equipped with a stirrer, condenser, and dropping funnel. A suitable solvent such as diglyme or ethyl acetate may be used.[14][16]
-
Condensation & Oligomerization: The mixture is heated (e.g., to 60-80°C).[17] A basic catalyst (e.g., piperidine) is added, and formaldehyde is added dropwise.[16] The exothermic Knoevenagel condensation occurs, and the resulting monomer immediately polymerizes in the reaction medium to form a solid or highly viscous oligo-(ethyl 2-cyanoacrylate).[13]
-
Separation: The resulting solid polymer/oligomer is separated from the reaction mixture.[14]
-
Depolymerization ("Cracking"): The separated polymer is transferred to a vacuum distillation apparatus and heated to high temperatures (e.g., 140-260°C) under reduced pressure.[14][15] This process, known as thermal cracking, reverses the polymerization, breaking the polymer down into volatile monomer units.[12][13]
-
Purification & Stabilization: The gaseous monomer is distilled and collected as a highly pure liquid.[13] To prevent premature polymerization in storage, stabilizers such as hydroquinone and an acidic inhibitor (e.g., sulfur dioxide) are added.[14][15]
Caption: Industrial synthesis workflow for ethyl cyanoacrylate.
Part 3: Mechanism of Adhesion - Anionic Polymerization
The utility of ethyl cyanoacrylate as an "instant adhesive" stems from its exceptionally rapid rate of polymerization, which is initiated by weak nucleophiles.[18] The primary pathway is anionic polymerization, with ambient moisture being a common and effective catalyst.[1][10]
The Highly Reactive Monomer
The ECA monomer's high reactivity is due to the strong electron-withdrawing effects of both the nitrile (-CN) and the ester (-COOR) groups attached to the same carbon atom of the double bond.[18][19] This electronic arrangement makes the opposing (β) carbon of the double bond highly electrophilic and thus extremely susceptible to nucleophilic attack.[18]
Polymerization Steps
-
Initiation: The process is triggered when a weak base or nucleophile, such as the hydroxide ion (OH⁻) present in atmospheric moisture, attacks the electrophilic β-carbon of the ECA monomer.[10][18] This breaks the carbon-carbon double bond and forms a new carbanion at the α-carbon. This carbanion is highly stabilized by resonance delocalization of the negative charge across the adjacent nitrile and ester groups.[10][18][19]
-
Propagation: The newly formed carbanion is itself a potent nucleophile. It rapidly attacks the β-carbon of another ECA monomer, extending the chain and regenerating the carbanion at the new terminus.[18] This process repeats in a rapid chain-growth cascade, forming long, strong polymer chains that interlink the bonded surfaces.[1][18] The extremely high propagation rate is responsible for the near-instantaneous bonding characteristic of cyanoacrylate adhesives.[18]
Caption: Anionic polymerization mechanism of ethyl cyanoacrylate.
References
- The intricate dance of molecules: An in-depth guide to the mechanism of cyanoacrylate polymerization. (n.d.). Benchchem.
- Samuel, H.S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142.
- Wikipedia contributors. (n.d.). Cyanoacrylate. In Wikipedia.
- The History of Cyanoacrylate Adhesives. (2018, April 11). Aron Alpha.
- An In-Depth Overview of Cyanoacrylate Adhesives: What you should know. (n.d.). Forgeway Ltd.
- Harry Coover - Super Glue. (n.d.). Lemelson-MIT Program.
- Synthesis and degradation of poly (alkyl [alpha]-cyanoacrylates). (n.d.). AFINITICA.
- Where does CYANOACRYLATE come from? What are its origins?. (n.d.). MAGMONT | Castell Universal.
- Harry Coover. (n.d.). National Inventors Hall of Fame.
- Harry Coover - Inventor of Super Glue. (n.d.). History of Glue.
- Harry W. Coover, Jr. | Lives of Consequence. (n.d.). Hobart and William Smith Colleges.
- Super Glue: A WWII Discovery That Changed Everything. (2024, September 3). Gallium Law.
- Wikipedia contributors. (n.d.). Harry Coover. In Wikipedia.
- Radical Polymerization of Alkyl 2-Cyanoacrylates. (n.d.). PMC - NIH.
- Ethyl 2-cyanoacrylate. (2020, January 20). American Chemical Society.
- Wikipedia contributors. (n.d.). Ethyl cyanoacrylate. In Wikipedia.
- n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. (n.d.). PMC - NIH.
- Cyanoacrylate-based adhesives. (n.d.). AFINITICA.
- Baig, S. (2009, July). Cyanoacrylate. Molecule of the Month. University of Bristol, School of Chemistry.
- Highly pure alkyl 2-cyanoacrylates. (n.d.). Google Patents.
- Alpha-ethyl cyanoacrylate production process. (n.d.). Google Patents.
- Ethyl cyanoacrylate. (2023, December 27). In Sciencemadness Wiki.
- An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using capillary electrophoresis. (n.d.).
- Nomination Background: Ethyl cyanoacrylate (CASRN: 7085-85-0). (n.d.).
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